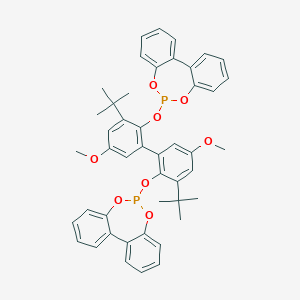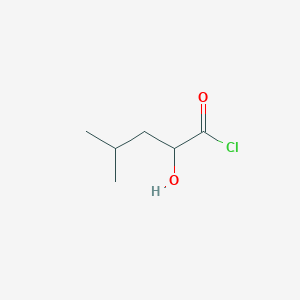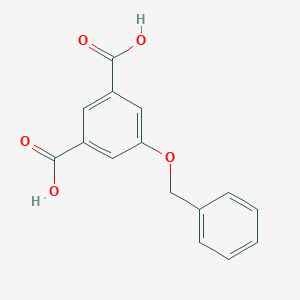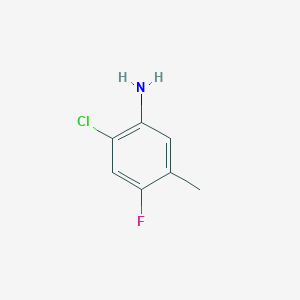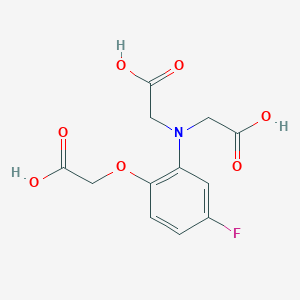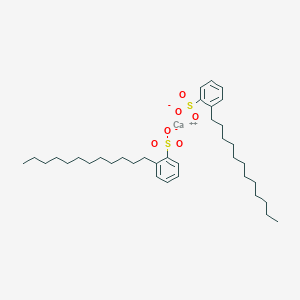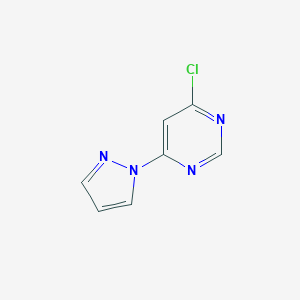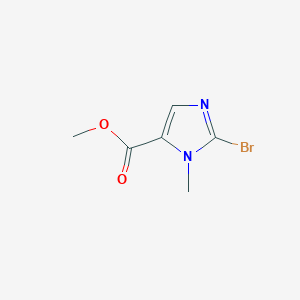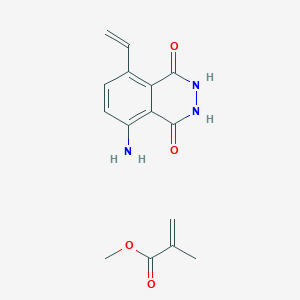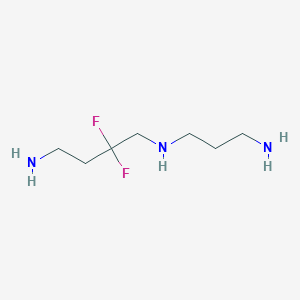
6,6-Difluorospermidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Difluorospermidine is a synthetic polyamine that has recently gained attention in scientific research due to its potential applications in various fields. Polyamines are essential molecules that play a crucial role in many biological processes, including DNA replication, transcription, and translation. 6,6-Difluorospermidine is a modified form of spermidine, which is a naturally occurring polyamine found in all living organisms.
Aplicaciones Científicas De Investigación
6,6-Difluorospermidine has several potential applications in scientific research. One of the most promising applications is in cancer research. Polyamines are known to play a crucial role in cancer cell proliferation, and 6,6-Difluorospermidine has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 6,6-Difluorospermidine has been shown to have antiviral properties, making it a potential candidate for the treatment of viral infections. Other potential applications include the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of 6,6-Difluorospermidine is not fully understood. However, it is believed to work by inhibiting the activity of the enzyme spermidine synthase, which is responsible for the synthesis of spermidine. By inhibiting this enzyme, 6,6-Difluorospermidine reduces the levels of spermidine in the cell, which can lead to the inhibition of cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
6,6-Difluorospermidine has several biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce the levels of polyamines in the cell. Additionally, it has been shown to have antiviral properties and can reduce the replication of certain viruses. In vivo studies have shown that it can reduce tumor growth in animal models and improve the survival of infected animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6,6-Difluorospermidine in lab experiments is its stability and solubility in water. This makes it easy to work with and allows for accurate dosing. Additionally, it has a high yield and purity, which makes it a reliable reagent. However, one of the limitations of using 6,6-Difluorospermidine is its potential toxicity. It is important to use caution when working with this compound and to follow proper safety protocols.
Direcciones Futuras
There are several future directions for research on 6,6-Difluorospermidine. One potential direction is the development of new cancer therapies based on the inhibition of polyamine synthesis. Additionally, further research is needed to fully understand the mechanism of action of 6,6-Difluorospermidine and its potential applications in the treatment of neurodegenerative diseases and viral infections. Finally, more studies are needed to determine the safety and toxicity of 6,6-Difluorospermidine in humans, which will be essential for its eventual use in clinical settings.
Conclusion:
In conclusion, 6,6-Difluorospermidine is a promising compound with several potential applications in scientific research. Its stability, solubility, and high yield make it a reliable reagent for lab experiments. Its ability to inhibit the growth of cancer cells and reduce viral replication make it a potential candidate for the development of new cancer therapies and antiviral drugs. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 6,6-Difluorospermidine involves the reaction of spermidine with a fluorinating agent such as hydrogen fluoride or tetrafluoroboric acid. The reaction produces a stable, water-soluble compound that can be purified using standard chromatographic techniques. The yield of the synthesis is typically high, and the purity of the product is excellent.
Propiedades
Número CAS |
111397-40-1 |
|---|---|
Nombre del producto |
6,6-Difluorospermidine |
Fórmula molecular |
C7H17F2N3 |
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
N-(3-aminopropyl)-2,2-difluorobutane-1,4-diamine |
InChI |
InChI=1S/C7H17F2N3/c8-7(9,2-4-11)6-12-5-1-3-10/h12H,1-6,10-11H2 |
Clave InChI |
IETGRDVAZYBZCY-UHFFFAOYSA-N |
SMILES |
C(CN)CNCC(CCN)(F)F |
SMILES canónico |
C(CN)CNCC(CCN)(F)F |
Otros números CAS |
111397-40-1 |
Sinónimos |
6,6-difluorospermidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



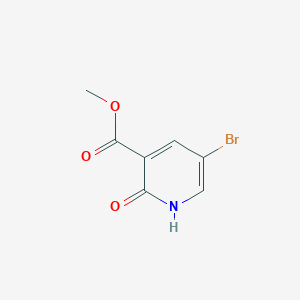
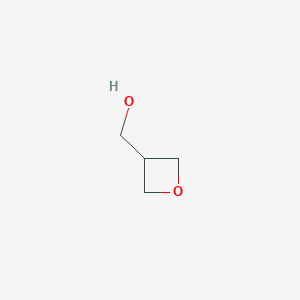
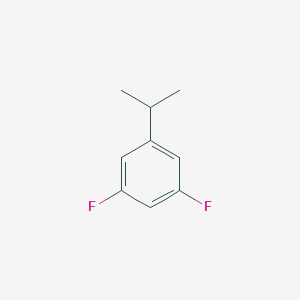
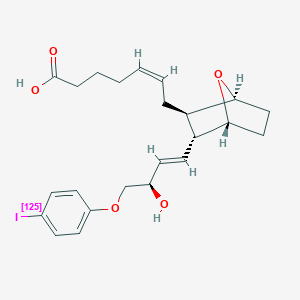
![7-Methoxyfuro[2,3-C]pyridine](/img/structure/B38637.png)
